2-Phosphonobenzoic acid
Overview
Description
2-Phosphonobenzoic acid is an organic compound with the molecular formula C7H7O5P. It is a derivative of benzoic acid where a phosphonic acid group is attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phosphonobenzoic acid can be synthesized through several methods. One common approach involves the reaction of benzene with phosphorus trichloride and chlorine, followed by hydrolysis. Another method includes the reaction of benzoic acid with phosphorus oxychloride in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 2-Phosphonobenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The phosphonic acid group can participate in substitution reactions, replacing other functional groups on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine compounds.
Substitution: Various substituted benzoic acids.
Scientific Research Applications
2-Phosphonobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal-organic frameworks.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-phosphonobenzoic acid involves its interaction with various molecular targets. It can act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in catalysis and material science. The pathways involved include coordination with metal centers and participation in redox reactions .
Comparison with Similar Compounds
- 3-Phosphonobenzoic acid
- 4-Phosphonobenzoic acid
- m-Phosphonobenzoic acid
Comparison: 2-Phosphonobenzoic acid is unique due to the position of the phosphonic acid group on the benzene ring, which influences its reactivity and binding properties.
Properties
IUPAC Name |
2-phosphonobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O5P/c8-7(9)5-3-1-2-4-6(5)13(10,11)12/h1-4H,(H,8,9)(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQULYJXGTXMNTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30633885 | |
Record name | 2-Phosphonobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30633885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116277-67-9 | |
Record name | 2-Phosphonobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30633885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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